

Physical and chemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Cat. No.:	B1269344

[Get Quote](#)

An In-Depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its key characteristics, experimental protocols for its synthesis and analysis, and explores its reactivity and potential pharmacological applications.

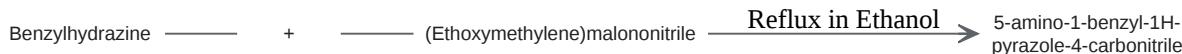
Core Physical and Chemical Properties

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a multifaceted organic compound with the molecular formula $C_{11}H_{10}N_4$ and a molecular weight of 198.22 g/mol. Its chemical structure features a pyrazole ring substituted with an amino group, a benzyl group, and a cyano group, which contribute to its specific chemical reactivity and potential for biological activity.

Table 1: Physical Properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Property	Value	Source
CAS Number	91091-13-3	
Molecular Formula	C ₁₁ H ₁₀ N ₄	
Molecular Weight	198.22 g/mol	
Appearance	Solid (predicted)	
Melting Point	141.2-142.7 °C	
Boiling Point (Predicted)	444.4 ± 40.0 °C	
Density (Predicted)	1.22 ± 0.1 g/cm ³	
pKa (Predicted)	0.26 ± 0.10	
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	

Solubility and Stability:


While quantitative solubility data is not extensively documented, empirical evidence from synthesis protocols suggests solubility in organic solvents such as ethanol and ethyl acetate. The compound can be purified by recrystallization from ethanol. For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C under an inert atmosphere and protected from light.

Experimental Protocols

Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

A prevalent and effective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation reaction between an aryl hydrazine and (ethoxymethylene)malononitrile. This approach offers high regioselectivity.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**.

Detailed Protocol:

- In a 25 mL glass reactor maintained under a nitrogen atmosphere, add benzylhydrazine (1.2 mmol) to absolute ethanol (2 mL) with magnetic stirring.
- Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
- Carefully bring the reaction mixture to reflux and maintain for 4 hours.
- After the reaction is complete, cool the crude mixture to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from ethanol.

Purification and Analysis

Purification:

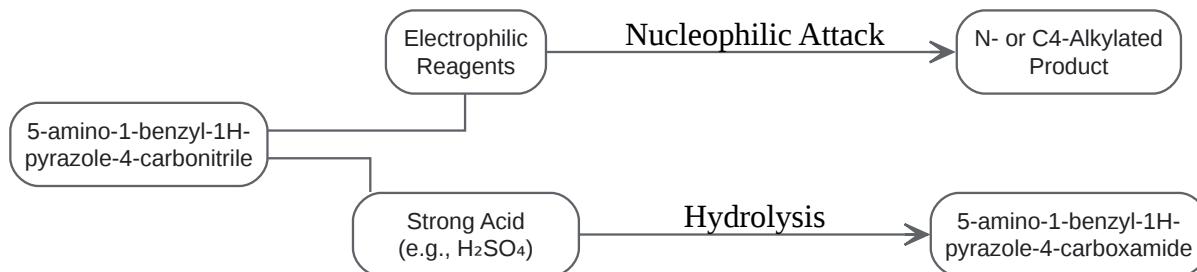
The primary method for the purification of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile** is recrystallization from hot ethanol. This process effectively removes unreacted starting materials and byproducts.

Analysis:

The identity and purity of the synthesized compound can be confirmed using various analytical techniques. While a specific High-Performance Liquid Chromatography (HPLC) method for this

compound is not detailed in the literature, a general reversed-phase HPLC method for a related pyrazole derivative can be adapted as a starting point.

Table 2: Suggested Starting Conditions for HPLC Analysis


Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic acid in Water (gradient or isocratic)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection Wavelength	To be determined (UV-Vis scan recommended)
Column Temperature	40°C

Further characterization can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity

The chemical behavior of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile** is dictated by its functional groups. The exocyclic amino group provides a site for nucleophilic attack, while the pyrazole ring itself can participate in various reactions. The carbonitrile group can undergo hydrolysis to a carboxamide under acidic conditions.

Reactivity Workflow:

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**.


Potential Biological Activity

While specific biological studies on **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile** are not extensively reported, the broader class of 5-aminopyrazole derivatives has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.

Kinase Inhibition

The 5-aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives have shown potent and selective inhibition of various kinases, including p38 α MAP kinase and Interleukin-1 receptor-associated kinase 4 (IRAK4). These kinases are implicated in inflammatory diseases and cancer, making 5-aminopyrazole derivatives attractive candidates for drug discovery.

Potential Kinase Inhibition Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of kinase inhibition.

Antimicrobial Activity

Various derivatives of 5-aminopyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. Some of these compounds have demonstrated moderate to high inhibitory activity, suggesting the potential of this chemical class in the development of new anti-infective agents.

Conclusion

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a compound with well-defined physical and chemical properties and a straightforward synthetic route. Its structural features, particularly the 5-aminopyrazole core, suggest a high potential for biological activity, most notably as a kinase

inhibitor and an antimicrobial agent. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic and agrochemical applications of this and related compounds. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential.

- To cite this document: BenchChem. [Physical and chemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269344#physical-and-chemical-properties-of-5-amino-1-benzyl-1h-pyrazole-4-carbonitrile\]](https://www.benchchem.com/product/b1269344#physical-and-chemical-properties-of-5-amino-1-benzyl-1h-pyrazole-4-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com